N-methyl-4-(methylamino)butanamide hydrochloride
CAS No.: 1121527-44-3
Cat. No.: VC2864988
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1121527-44-3 |
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Molecular Formula | C6H15ClN2O |
Molecular Weight | 166.65 g/mol |
IUPAC Name | N-methyl-4-(methylamino)butanamide;hydrochloride |
Standard InChI | InChI=1S/C6H14N2O.ClH/c1-7-5-3-4-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H |
Standard InChI Key | MOWJCCMTOONXKZ-UHFFFAOYSA-N |
SMILES | CNCCCC(=O)NC.Cl |
Canonical SMILES | CNCCCC(=O)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-methyl-4-(methylamino)butanamide hydrochloride is an organic compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . This compound is the hydrochloride salt of N-methyl-4-(methylamino)butanamide, which has the base formula C6H14N2O and a molecular weight of 130.19 g/mol . The compound contains two nitrogen atoms, one oxygen atom, and fifteen hydrogen atoms in its hydrochloride form, with the addition of one chlorine atom as the counterion .
The structure features a butanamide backbone with methyl substitutions on both nitrogen atoms. Specifically, it contains a methylamino group at the 4-position of the butanamide chain and a methyl substitution on the amide nitrogen . This arrangement creates a molecule with interesting chemical behavior due to the presence of both basic and amide functional groups.
Identification Parameters
The compound is registered with specific identifiers that allow for its unambiguous identification in chemical databases and literature:
Parameter | Value |
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CAS Number | 1121527-44-3 |
Molecular Formula | C6H15ClN2O |
Molecular Weight | 166.65 g/mol |
SMILES Notation | CNCCCC(=O)NC.Cl |
The parent compound (free base) N-methyl-4-(methylamino)butanamide is identified by CAS number 150757-96-3 and has been cataloged in various chemical databases with creation dates as early as 2012, with recent modifications as of April 5, 2025 .
Physical and Chemical Properties
N-methyl-4-(methylamino)butanamide hydrochloride exists as a solid at room temperature and standard pressure conditions . Though complete physical property data is limited in the available literature, related compounds provide insight into its likely characteristics.
Solubility Profile
The compound is expected to be readily soluble in polar solvents due to its ionic nature. The hydrochloride salt formation significantly increases water solubility compared to the free base form. This property is particularly valuable for pharmaceutical applications where aqueous solubility is often a requirement for drug formulation .
Stability Considerations
As with many amine hydrochlorides, this compound likely exhibits hygroscopic properties, requiring appropriate storage conditions to maintain sample integrity. Related compounds in this class typically require storage in dry conditions, often at reduced temperatures to prevent degradation . The presence of the hydrochloride salt form generally improves stability compared to the free base by reducing susceptibility to oxidation of the amine group.
Synthetic Methodologies
The synthesis of N-methyl-4-(methylamino)butanamide hydrochloride involves several potential routes, with the most direct approach typically involving the reaction of the corresponding carboxylic acid or acid chloride with methylamine, followed by salt formation.
Standard Synthetic Route
The preparation of N-methyl-4-(methylamino)butanamide hydrochloride typically begins with 4-(methylamino)butyric acid (CAS: 1119-48-8) or a suitable precursor . This pathway involves amidation of the carboxylic acid function with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
A related synthetic approach observed in analogous compounds involves:
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Activation of the carboxylic acid group using coupling reagents or conversion to an acid chloride
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Reaction with methylamine to form the amide bond
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Salt formation with HCl under controlled conditions to yield the final product
Industrial Production Considerations
For industrial-scale production, optimized reaction conditions are essential to ensure high purity and yield. The process typically employs:
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High-purity reagents
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Controlled reaction temperatures
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Precise pH control during salt formation
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Advanced purification techniques including recrystallization and/or chromatography
Chemical Reactivity and Transformations
N-methyl-4-(methylamino)butanamide hydrochloride contains multiple reactive functional groups that can participate in various chemical transformations. Understanding these reaction pathways is crucial for both synthetic applications and metabolic considerations.
Functional Group Reactivity
The compound contains several reactive sites:
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The secondary amine (methylamino) group at the 4-position can undergo:
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Alkylation reactions with alkyl halides
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Acylation with acid chlorides or anhydrides
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Oxidation to form higher oxidation state nitrogen compounds
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The amide functional group can undergo:
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Hydrolysis under acidic or basic conditions
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Reduction to form the corresponding amine
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Transamidation with other amines under suitable conditions
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Salt Form Considerations
The hydrochloride salt form impacts the compound's reactivity by:
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Protecting the basic amine from oxidation
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Modifying the nucleophilicity of the amine nitrogen
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Affecting solubility in various reaction media
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Providing a convenient solid form for handling and storage
Structure-Property Relationships
Understanding the relationship between the structure of N-methyl-4-(methylamino)butanamide hydrochloride and its properties provides insight into its behavior and potential applications.
Conformational Analysis
The flexible butyl chain in the compound allows for multiple conformational states, which can influence:
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Binding to potential biological targets
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Crystal packing arrangements
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Solubility and dissolution behavior
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Stability in various environments
Ionization and pKa Considerations
The compound contains a basic nitrogen atom (the methylamino group) with an estimated pKa similar to other secondary amines (approximately 9-10) . This ionizable center influences:
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pH-dependent solubility
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Membrane permeability
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Protein binding characteristics
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Pharmacokinetic behavior in biological systems
Analytical Characterization Techniques
Proper identification and characterization of N-methyl-4-(methylamino)butanamide hydrochloride require several complementary analytical techniques.
Spectroscopic Methods
Key spectroscopic methods for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the methyl groups attached to nitrogen atoms
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13C NMR would reveal the carbonyl carbon of the amide group at approximately 170-180 ppm
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15N NMR could provide direct information about the two nitrogen environments
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Infrared Spectroscopy:
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The amide C=O stretch would appear around 1650-1690 cm-1
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N-H stretching vibrations would be observed in the 3300-3500 cm-1 region
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C-N stretching bands would be present around 1200-1350 cm-1
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Chromatographic Analysis
Chromatographic techniques suitable for analysis include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
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Ion Chromatography for counterion analysis
Related Compounds and Derivatives
Several structurally related compounds provide context for understanding N-methyl-4-(methylamino)butanamide hydrochloride and its potential applications.
Structural Analogs
Key structural analogs include:
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4-(Methylamino)butyric acid (N-Methyl-GABA, CAS: 1119-48-8):
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N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide:
Bioisosteric Replacements
Potential bioisosteric modifications that might yield compounds with similar properties include:
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Replacement of the methylamino group with other basic functionalities
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Substitution of the amide with thioamide or sulfonamide groups
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Introduction of ring systems to constrain the flexible butyl chain
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